molecular formula C8H7F2NO3 B15074304 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol

2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol

Cat. No.: B15074304
M. Wt: 203.14 g/mol
InChI Key: QDSJSRYMKHJGEH-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol (CAS 1818412-05-3) is a valuable fluorinated intermediate primarily utilized in the synthesis of various pharmaceutical compounds . Its molecular structure, which features both nitro and difluoro functional groups (Molecular Formula: C₈H₇F₂NO₃, Molecular Weight: 203.14 g/mol), makes it a versatile building block in medicinal chemistry, particularly in the development of drugs targeting specific enzyme inhibition . Researchers employ this compound in projects aimed at creating new therapeutic agents with potential anti-inflammatory or anticancer properties . Beyond pharmaceutical applications, its distinct reactivity and stability under certain conditions also make it suitable for use in organic synthesis to create complex molecules for research purposes, especially in the study of fluorine-containing compounds . Furthermore, this chemical is used in the preparation of advanced materials, such as liquid crystals or polymers with specialized properties . The compound is typically supplied as a white solid and should be stored sealed in dry conditions at 2-8°C . This product is intended For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2,2-difluoro-1-(4-nitrophenyl)ethanol

InChI

InChI=1S/C8H7F2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,7-8,12H

InChI Key

QDSJSRYMKHJGEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol typically involves the reaction of 4-nitrobenzaldehyde with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base such as potassium tert-butoxide (KOtBu) to introduce the difluoromethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone, 2,2-Difluoro-1-(4-nitrophenyl)ethanone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2,2-Difluoro-1-(4-nitrophenyl)ethanone.

    Reduction: 2,2-Difluoro-1-(4-aminophenyl)ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol and its derivatives often involves interactions with biological macromolecules. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

2,2-Difluoro-1-(4-phenoxyphenyl)ethan-1-ol (CAS 25024734)
  • Structure: Replaces the 4-nitrophenyl group with a phenoxyphenyl moiety.
  • Impact: The phenoxy group is less electron-withdrawing than nitro, reducing electrophilicity at the aromatic ring. Higher lipophilicity compared to the nitro analog, improving solubility in non-polar solvents. Lower melting point due to reduced polarity.
  • Reference : .
(R)-2-Azido-1-(4-nitrophenyl)ethan-1-ol
  • Structure : Substitutes the 2,2-difluoro group with an azide (-N₃).
  • Enantiomeric excess (97% ee) achieved in enzymatic synthesis, suggesting stereochemical advantages in catalysis. Higher chemical reactivity in azidolysis compared to difluoro analogs.
  • Reference : .
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol (CAS 1341974-99-9)
  • Structure : Features a difluoromethoxy (-OCF₂H) and fluorine on the aryl ring.
  • Impact :
    • Difluoromethoxy enhances electron-withdrawing effects but reduces steric bulk compared to nitro.
    • Boiling point and density likely lower than the nitro analog due to reduced molecular weight (MW = 206.16 vs. ~215 for the target compound).
  • Reference : .
2-[(2-Fluoro-4-nitrophenyl)amino]ethan-1-ol (CAS 509151-97-7)
  • Structure: Introduces an amino group adjacent to the nitro substituent.
  • Impact: Amino group increases basicity and hydrogen-bonding capacity, enhancing water solubility. Potential for intramolecular hydrogen bonding, altering conformational stability.
  • Reference : .

Electronic and Steric Effects

Compound Aryl Substituent Backbone Substituents Key Electronic Effects Steric Hindrance
Target Compound 4-Nitrophenyl 2,2-Difluoro Strong electron-withdrawing (meta-directing) Moderate (F atoms)
1-(3-Fluorophenyl)ethanone 3-Fluorophenyl 2,2-Difluoro Moderate electron-withdrawing (ortho/para) Low
(R)-2-Azido Analog 4-Nitrophenyl Azide Highly polarizable, reactive High (N₃ group)
1-(4-Phenoxyphenyl)ethanol 4-Phenoxyphenyl 2,2-Difluoro Electron-donating (phenoxy) Moderate

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